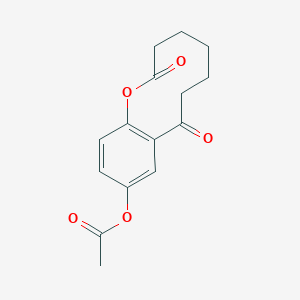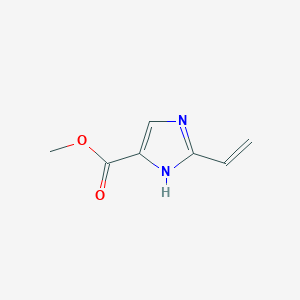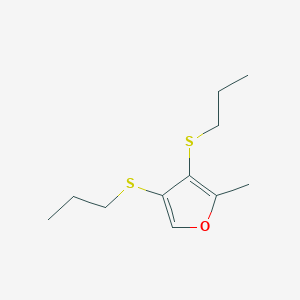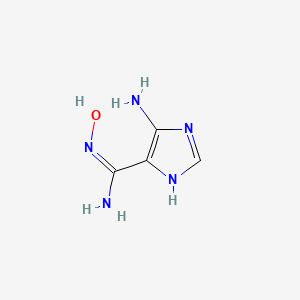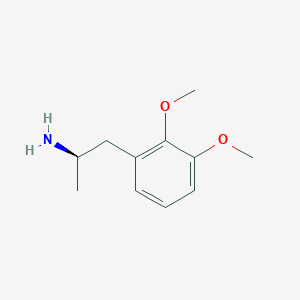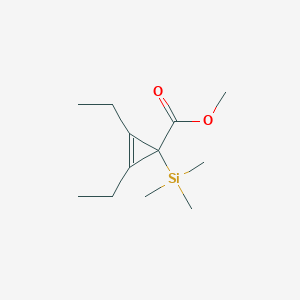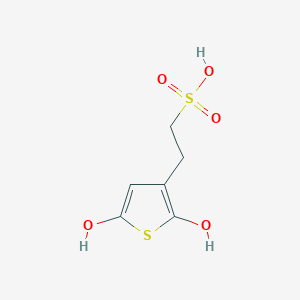
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid is an organic compound that contains both thiophene and sulfonic acid functional groups
Vorbereitungsmethoden
The synthesis of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid typically involves the reaction of thiophene derivatives with sulfonating agents under controlled conditions. One common method includes the sulfonation of 2,5-dihydroxythiophene with ethanesulfonic acid in the presence of a catalyst. Industrial production methods may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the thiophene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid can be compared with other similar compounds such as:
2-(N-Morpholino)ethanesulfonic acid (MES): Both compounds contain sulfonic acid groups, but MES has a morpholine ring instead of a thiophene ring.
4-Morpholineethanesulfonic acid: Similar to MES, this compound also contains a morpholine ring.
HEPES: Another buffering agent with a different chemical structure but similar applications in biological research.
Eigenschaften
CAS-Nummer |
780022-12-0 |
|---|---|
Molekularformel |
C6H8O5S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11) |
InChI-Schlüssel |
SXJCCTLCIBGXGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1CCS(=O)(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


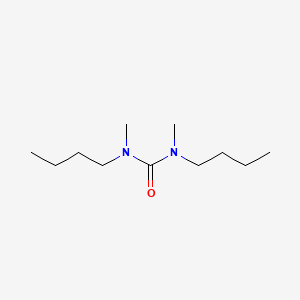
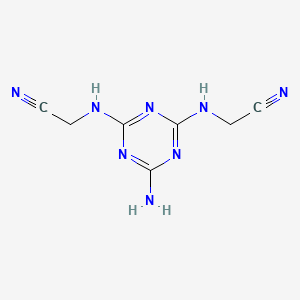
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)


